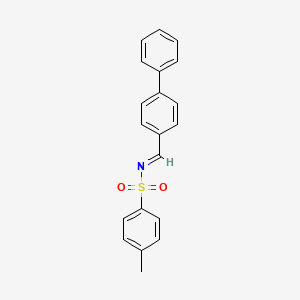

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

(NE)-4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3/b21-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZFCKWBUVUNBL-RCCKNPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives with modified functional groups.

Reduction: Amines with reduced hydrazone linkages.

Substitution: Aromatic compounds with various substituents on the biphenyl or sulfonyl rings.

Scientific Research Applications

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets through its functional groups. The biphenyl and sulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. The hydrazone linkage can undergo hydrolysis or redox reactions, modulating the compound’s activity. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(Biphenyl-4-ylmethylene)-4-butylaniline: Similar structure with a butyl group instead of a sulfonyl group.

N-(Biphenyl-4-ylmethylene)-4-methoxybenzenesulfonohydrazide: Similar structure with a methoxy group instead of a methyl group.

N-(Biphenyl-4-ylmethylene)-4-chlorobenzenesulfonohydrazide: Similar structure with a chloro group instead of a methyl group.

Uniqueness

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. The combination of the biphenyl group and the sulfonyl group enhances its potential for diverse applications in various fields.

Biological Activity

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of biphenyl derivatives with sulfonohydrazides. The compound's structure can be characterized by the presence of a biphenyl moiety linked through a methylene bridge to a sulfonohydrazide group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonohydrazone derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-negative bacteria such as Escherichia coli. For instance, molecular docking studies suggest that this compound can act as an inhibitor of β-ketoacyl acyl carrier protein synthase I, a crucial enzyme in bacterial fatty acid synthesis .

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| This compound | β-Ketoacyl ACP Synthase I | Antimicrobial | Not specified |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies involving benzimidazole-hydrazone derivatives indicate that similar hydrazone compounds exhibit significant antiproliferative effects on cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of essential enzymes involved in bacterial and cancer cell metabolism.

- Induction of Apoptosis : Studies have shown that hydrazone derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Metal Chelation : Some derivatives exhibit metal chelation properties, which can enhance their biological activity against specific targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli, with docking studies revealing favorable binding interactions at the active site of the target enzyme .

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that similar hydrazone compounds showed IC50 values comparable to established anticancer drugs, suggesting potential for further development .

Q & A

Q. What are the standard synthetic routes for N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. A common approach involves refluxing equimolar amounts of the aldehyde and sulfonohydrazide in ethanol for 1–3 hours, yielding the product in high purity (85–91% yield) after recrystallization . Key optimization factors include:

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

A multi-technique approach is employed:

- Single-crystal X-ray diffraction (XRD) : Determines molecular geometry, space group (e.g., monoclinic P2₁/c or hexagonal P6₁), and hydrogen-bonding networks (e.g., C–H···O interactions) .

- FT-IR spectroscopy : Identifies functional groups, such as ν(N–H) stretching at ~3174–3284 cm⁻¹ and sulfonyl S=O vibrations at ~1150–1350 cm⁻¹ .

- UV-vis spectroscopy : Reveals π→π* and n→π* transitions, with absorption maxima typically between 250–350 nm .

Q. Example Crystallographic Data

| Parameter | Value (Monoclinic) | Value (Hexagonal) |

|---|---|---|

| Space group | P2₁/c | P6₁ |

| a (Å) | 12.6808 | 10.8907 |

| b (Å) | 9.3857 | 10.8907 |

| c (Å) | 16.3974 | 21.4542 |

| β (°) | 106.187 | N/A |

| Volume (ų) | 1874.22 | 2203.71 |

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties?

DFT at the B3LYP/6-31G(d,p) level predicts:

- Molecular geometry : Bond lengths and angles closely match XRD data (e.g., C=N imine bond: 1.28–1.30 Å experimentally vs. 1.29–1.31 Å computationally) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5–4.5 eV) correlate with UV-vis absorption bands, indicating charge-transfer transitions .

- Vibrational modes : Assigns experimental IR peaks to specific molecular motions (e.g., N–H bending at ~1600 cm⁻¹) .

Q. What advanced applications does this compound exhibit in materials science?

- Nonlinear optics (NLO) : Z-scan measurements reveal third-order NLO susceptibility (χ⁽³⁾) values up to 9.79 × 10⁻¹³ esu, attributed to charge-transfer interactions .

- Mechanofluorochromism : Structural non-planarity enables emission enhancement under mechanical stress, useful in sensors and optoelectronics .

Q. How can crystallographic data discrepancies (e.g., space group variations) be resolved?

Contradictions in space groups (e.g., monoclinic vs. hexagonal) arise from polymorphism. Resolution strategies include:

- Temperature-dependent XRD : Identifies phase transitions.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing .

- DFT lattice energy comparisons : Computationally validates the most stable polymorph .

Methodological Challenges

Q. What experimental considerations are critical for reproducing single-crystal growth?

Q. How are computational and experimental vibrational spectra reconciled for accurate assignments?

- Scale factors : Apply a 0.96–0.98 scaling factor to DFT-calculated frequencies to match experimental IR .

- Potential energy distributions (PEDs) : Decompose vibrational modes to identify dominant contributions (e.g., 80% N–H stretch vs. 20% C–N bend) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity or material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.